molecular formula C10H16O2 B13830922 (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol

(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol

Cat. No.: B13830922
M. Wt: 168.23 g/mol
InChI Key: OOALTXSJGCZLBF-WSSOQDAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[410]heptan-2-ol is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and epichlorohydrin.

    Epoxidation: Cyclohexene undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the corresponding epoxide.

    Ring Closure: The epoxide is then subjected to ring closure under basic conditions to form the oxirane ring, resulting in the formation of the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one: A ketone derivative with similar structural features.

    (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane: A saturated analog without the oxirane ring.

Uniqueness

The presence of the oxirane ring in (2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This structural feature allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-,10?/m1/s1

InChI Key

OOALTXSJGCZLBF-WSSOQDAQSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](C2([C@@H](C1)O2)C)O

Canonical SMILES

CC(=C)C1CC(C2(C(C1)O2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.